1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of bromopyrimidine derivatives It is characterized by the presence of a bromopyrimidine moiety attached to a piperidine ring via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves the following steps:
Bromination: The starting material, pyrimidine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyrimidine ring.
Piperidine Derivatization: The bromopyrimidine is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidine derivative.
Oxy-Methyl Linkage Formation: The piperidine derivative is further reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the oxy-methyl linkage, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form de-brominated or hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.
Reduction Reactions: Products include de-brominated or hydrogenated derivatives.
Scientific Research Applications
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-one
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
Uniqueness
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the oxy-methyl linkage and the combination of bromopyrimidine and piperidine moieties. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-9(17)16-4-2-10(3-5-16)8-18-12-14-6-11(13)7-15-12/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEUBJUUMAMLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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